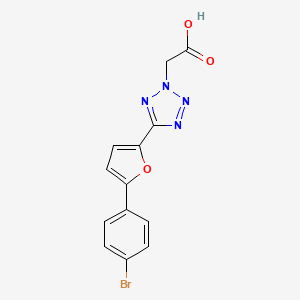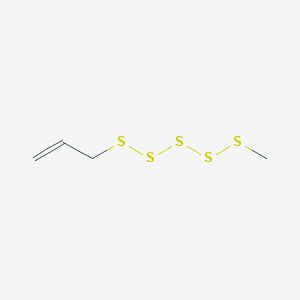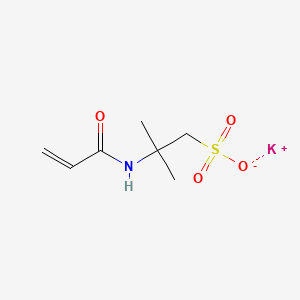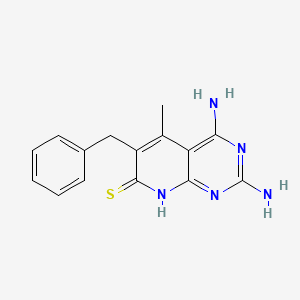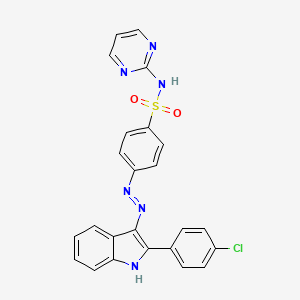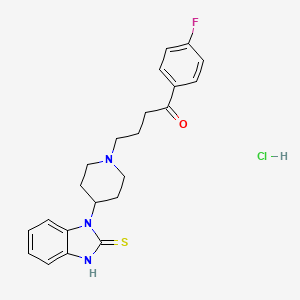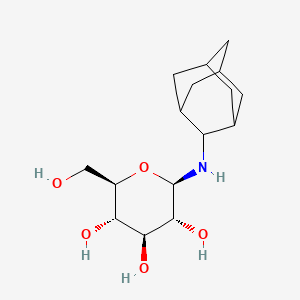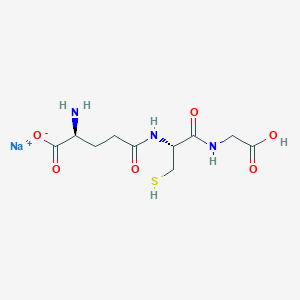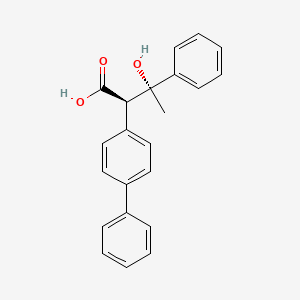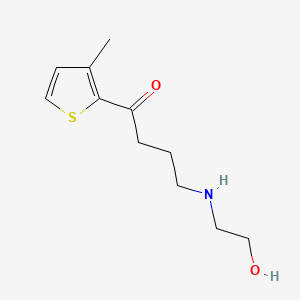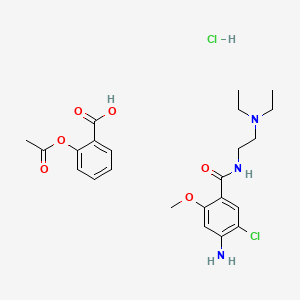
Migravess
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Migravess is a combination medication used for the symptomatic treatment of acute migraine. It is an effervescent tablet that contains aspirin (325 mg) and metoclopramide (5 mg) . Aspirin is a well-known nonsteroidal anti-inflammatory drug (NSAID) that helps alleviate pain and inflammation, while metoclopramide is an antiemetic that helps relieve nausea and vomiting associated with migraines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Migravess is prepared by combining aspirin and metoclopramide in an effervescent tablet form. The synthesis of aspirin involves the esterification of salicylic acid with acetic anhydride, while metoclopramide is synthesized through a multi-step process involving the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with various reagents .
Industrial Production Methods
In industrial production, the active ingredients (aspirin and metoclopramide) are mixed with excipients and compressed into effervescent tablets. The tablets are then packaged and distributed for medical use .
Chemical Reactions Analysis
Types of Reactions
Migravess undergoes various chemical reactions, including:
Hydrolysis: Aspirin can hydrolyze to salicylic acid and acetic acid in the presence of water.
Oxidation: Aspirin can undergo oxidation to form quinone derivatives.
Substitution: Metoclopramide can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Salicylic acid and acetic acid.
Oxidation: Quinone derivatives.
Substitution: Various substituted metoclopramide derivatives.
Scientific Research Applications
Migravess has several scientific research applications, including:
Chemistry: Studying the chemical stability and reactivity of aspirin and metoclopramide.
Biology: Investigating the pharmacokinetics and pharmacodynamics of the combination medication.
Medicine: Evaluating the efficacy and safety of this compound in treating acute migraine.
Industry: Developing improved formulations and delivery methods for the medication.
Mechanism of Action
Migravess exerts its effects through the combined actions of aspirin and metoclopramide. Aspirin inhibits the enzyme cyclooxygenase, reducing the production of prostaglandins that cause pain and inflammation. Metoclopramide acts as a dopamine receptor antagonist, blocking the action of dopamine in the chemoreceptor trigger zone and reducing nausea and vomiting .
Comparison with Similar Compounds
Migravess can be compared with other combination medications used for migraine treatment, such as Paramax, which contains paracetamol and metoclopramide. While both medications contain metoclopramide to address nausea and vomiting, this compound uses aspirin for pain relief, whereas Paramax uses paracetamol . This difference in analgesic components can influence the choice of medication based on patient-specific factors and preferences .
Similar Compounds
Paramax: Contains paracetamol and metoclopramide.
Excedrin Migraine: Contains aspirin, acetaminophen, and caffeine.
Midrin: Contains isometheptene, dichloralphenazone, and acetaminophen.
Properties
CAS No. |
75334-04-2 |
|---|---|
Molecular Formula |
C23H31Cl2N3O6 |
Molecular Weight |
516.4 g/mol |
IUPAC Name |
2-acetyloxybenzoic acid;4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C14H22ClN3O2.C9H8O4.ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h8-9H,4-7,16H2,1-3H3,(H,17,19);2-5H,1H3,(H,11,12);1H |
InChI Key |
STXBRGVUPSJIHF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.CC(=O)OC1=CC=CC=C1C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


